Behenic Anhydride

Description

The exact mass of the compound Docosanoic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

docosanoyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVLPVWXJLKHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340713 | |

| Record name | Docosanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55726-23-3 | |

| Record name | Docosanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Behenic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

behenic anhydride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenic anhydride, also known as docosanoyl docosanoate, is the symmetrical anhydride of behenic acid, a long-chain saturated fatty acid. Its unique chemical structure, characterized by two C22 acyl chains linked by an oxygen atom, imparts properties that are of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and characterization of this compound, with a focus on its relevance to research and drug development.

Chemical Structure and Identification

This compound is a simple, symmetrical aliphatic acid anhydride. The IUPAC name for this compound is docosanoyl docosanoate.[1] It is formed from the dehydration of two molecules of behenic acid (docosanoic acid).

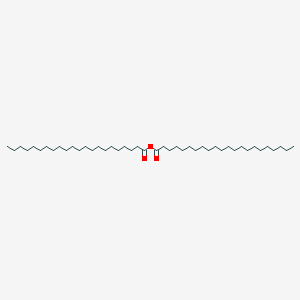

dot

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | docosanoyl docosanoate[1] |

| Synonyms | Docosanoic anhydride, Bisthis compound[2] |

| CAS Number | 55726-23-3[3] |

| Molecular Formula | C₄₄H₈₆O₃[3] |

| Molecular Weight | 663.15 g/mol [2] |

| InChI Key | IJVLPVWXJLKHID-UHFFFAOYSA-N[4] |

Physicochemical Properties

This compound is a white, waxy solid at room temperature. Its long aliphatic chains contribute to its high melting point and lipophilicity.

| Property | Value | Reference |

| Melting Point | 84 °C | [2] |

| Boiling Point | 598.1 °C at 760 mmHg | [2] |

| Density | 0.877 g/cm³ | [2] |

| Flash Point | 264 °C | [2] |

| Water Solubility | Insoluble | [2] |

| Appearance | White to almost white powder to crystal |

Reactivity and Stability

As an acid anhydride, this compound is susceptible to nucleophilic acyl substitution reactions. It can react with water to hydrolyze back to behenic acid, with alcohols to form esters, and with amines to form amides.[5] However, its long alkyl chains render it less reactive than lower molecular weight anhydrides. It is considered to be stable under normal storage conditions, though it should be protected from moisture to prevent hydrolysis.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of symmetrical fatty acid anhydrides is the dehydration of the corresponding carboxylic acid. One documented procedure involves the reaction of behenic acid with a dehydrating agent like acetic anhydride.[6] Another approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.[7]

Protocol: Synthesis via Dehydration with Acetic Anhydride [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add behenic acid.

-

Reagent Addition: Add an equimolar amount of acetic anhydride to the flask.

-

Reaction Conditions: Heat the mixture with agitation. The reaction can be carried out at atmospheric pressure and a temperature of approximately 75-90°C.

-

Work-up: After the reaction is complete, apply a vacuum to distill off the acetic acid byproduct.

-

Purification: The crude this compound can be purified by short-path evaporation or recrystallization from a suitable solvent.

dot

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

1. Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic functional groups of this compound.

-

Methodology: An Attenuated Total Reflectance (ATR) or KBr pellet transmission FTIR spectrum is acquired.

-

Expected Peaks: The most prominent features for an acid anhydride are two strong carbonyl (C=O) stretching bands resulting from symmetric and asymmetric stretching.[8] For non-cyclic anhydrides, these typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. Strong C-H stretching bands from the long alkyl chains will be observed around 2850-2950 cm⁻¹. A C-O stretching band is also expected between 1000 and 1300 cm⁻¹.[9]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of the molecule by analyzing the chemical environment of the protons and carbons.

-

Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as CDCl₃.

-

Expected ¹H NMR Signals: The spectrum is expected to be relatively simple. A triplet corresponding to the terminal methyl (CH₃) protons will appear at approximately 0.88 ppm. A multiplet for the methylene (CH₂) protons adjacent to the carbonyl group will be observed around 2.44 ppm. The remaining methylene protons of the long alkyl chains will produce a large, broad signal around 1.2-1.7 ppm.[10]

-

Expected ¹³C NMR Signals: The carbonyl carbon will appear significantly downfield. The carbons of the long alkyl chains will give a series of signals in the aliphatic region of the spectrum.

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Methodology: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Expected Results: The molecular ion peak ([M]⁺) should be observed at m/z 662.66.[4] Characteristic fragmentation patterns for long-chain anhydrides would involve cleavage of the C-O and C-C bonds.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in pharmaceutical research and development, particularly in the area of prodrug design.

-

Prodrugs for Extended Release: The anhydride linkage can be used to temporarily mask the carboxylic acid group of a drug.[11] This can increase the lipophilicity of the drug, potentially improving its absorption and distribution. The anhydride bond is designed to be hydrolyzed in vivo, releasing the active drug over an extended period.[12] This approach has been explored for nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen to prolong their analgesic effect.[11][12]

-

Drug Delivery Systems: Polyanhydrides, which are polymers containing repeating anhydride linkages, have been extensively studied as biodegradable carriers for controlled drug delivery.[12] While this compound itself is not a polymer, its chemistry is relevant to the understanding of these systems. The rate of hydrolysis of the anhydride bond can be tuned by altering the hydrophobicity of the attached groups, allowing for controlled release of the encapsulated drug.

Safety and Handling

This compound is classified as a skin and eye irritant.[13] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-defined chemical entity with a unique combination of a reactive anhydride functional group and long, lipophilic alkyl chains. This structure dictates its physical properties, reactivity, and potential applications. For researchers and professionals in drug development, this compound serves as an interesting building block for creating prodrugs with modified pharmacokinetic profiles. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the design of novel therapeutic agents and delivery systems.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cas 55726-23-3,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C44H86O3) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound(55726-23-3) MS [m.chemicalbook.com]

- 11. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C44H86O3 | CID 566696 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of Behenic Anhydride from Behenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of behenic anhydride from behenic acid, a critical long-chain fatty acid derivative with applications in various industrial and research sectors, including drug delivery systems. This document details established synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols. Furthermore, it includes visual representations of reaction pathways and workflows to facilitate a deeper understanding of the processes involved.

Introduction

Behenic acid (docosanoic acid), a saturated fatty acid with a 22-carbon chain, serves as the precursor for this compound. The anhydride is formed by the dehydration of two molecules of behenic acid. This conversion is a key step in the production of various specialty chemicals and materials. The reactivity of the anhydride bond makes it a valuable intermediate in organic synthesis.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, primarily involving the use of dehydrating agents or coupling agents. The choice of method often depends on the desired purity, yield, scale of reaction, and the availability of reagents.

Dehydration using Acetic Anhydride

A prevalent and industrially relevant method for the synthesis of fatty acid anhydrides is the reaction of the corresponding fatty acid with acetic anhydride. This process typically involves a three-stage approach:

-

Liquid Phase Dehydration: Behenic acid is reacted with a dehydrating agent like acetic anhydride. This initial step leads to an equilibrium mixture of mixed anhydrides (behenic acetic anhydride) and the desired symmetrical this compound, along with unreacted behenic acid and byproducts.[1]

-

Conversion to Symmetrical Anhydride: The mixed anhydrides are then converted to the symmetrical this compound by the continuous removal of the dehydrating agent and the acetic acid byproduct under vacuum.[1]

-

Purification: The final step involves the purification of the symmetrical anhydride, often through techniques like short path evaporation, to achieve high purity.[1]

Carbodiimide-Mediated Synthesis

A simple and high-yielding method for the preparation of fatty acid anhydrides at room temperature involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.[2][3] In this reaction, DCC facilitates the dehydration of the fatty acid to form the corresponding anhydride. This method is particularly suitable for laboratory-scale synthesis due to its mild reaction conditions and high efficiency.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the primary synthetic methods for this compound.

| Parameter | Acetic Anhydride Method | Dicyclohexylcarbodiimide (DCC) Method |

| Starting Material | Behenic Acid (93.6% purity) | Behenic Acid |

| Dehydrating/Coupling Agent | Acetic Anhydride | Dicyclohexylcarbodiimide (DCC) |

| Molar Ratio (Acid:Agent) | Equimolar | 2:1 |

| Reaction Temperature | 75-90°C (initial), 77-90°C (distillation) | Room Temperature |

| Reaction Time | ~2 hours | Not specified, typically a few hours |

| Purification Method | Short Path Evaporation (210-220°C, 29 micron pressure) | Filtration and recrystallization |

| Product Purity | ~99% this compound | High (not specified for this compound) |

| Reported Yield | Not explicitly stated for the overall process | 87-94% (for other fatty acids)[2][3] |

| Key Byproducts | Acetic acid, mixed anhydrides, di-fatty ketones | Dicyclohexylurea (DCU) |

Experimental Protocols

Detailed Protocol for Acetic Anhydride Method

This protocol is adapted from a patented process for the synthesis of fatty acid anhydrides.[1]

Materials:

-

Behenic acid (e.g., Unichema 2989, 93.6% purity)

-

Acetic anhydride (e.g., Sigma A-6404, ≥99% purity)

-

5-liter, 4-necked round bottom reaction flask

-

Magnetic stirrer

-

Nitrogen (N2) bubbler

-

Vigreux distillation column

-

Distillate condenser

-

Electric heating mantle with thermowatch

-

Short path evaporator (e.g., 2-inch glass Pope short path evaporator)

Procedure:

-

Initial Reaction:

-

Charge the reaction flask with behenic acid (e.g., ~1826.5 g).

-

Heat the behenic acid to 90°C with N2 sparging and agitation until molten.

-

Add an equimolar quantity of acetic anhydride (e.g., ~1826.5 g) to the melted behenic acid.

-

Maintain the reaction at atmospheric pressure and 75°C for 22 minutes.

-

-

Conversion and Distillation:

-

Apply a vacuum of 14 in Hg over the next 30 minutes.

-

Maintain the reactant temperature between 77°C and 90°C.

-

Continue the distillation of acetic acid for another 60 minutes to drive the conversion to the symmetrical anhydride.

-

-

Purification by Short Path Evaporation:

-

Load the reaction mixture into a short path evaporator.

-

Operate the evaporator at a jacket temperature of 210-220°C and a pressure of 29 microns.

-

Set the internal condenser temperature to 90°C.

-

The resulting product will be high-purity this compound (~99%).

-

General Protocol for DCC Method

This is a general procedure for the synthesis of fatty acid anhydrides using DCC, which can be adapted for behenic acid.[2][3]

Materials:

-

Behenic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous carbon tetrachloride (or other suitable anhydrous, non-polar solvent)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

Dissolve behenic acid (2 equivalents) in anhydrous carbon tetrachloride in a reaction vessel.

-

In a separate container, dissolve DCC (1 equivalent) in anhydrous carbon tetrachloride.

-

-

Reaction:

-

Slowly add the DCC solution to the stirred behenic acid solution at room temperature.

-

A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

-

Workup and Purification:

-

After the reaction is complete, filter the mixture to remove the precipitated DCU.

-

Wash the filtrate with a small amount of cold solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent.

-

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: Anhydrides exhibit two characteristic C=O stretching bands in the IR spectrum, typically around 1820 cm⁻¹ and 1750 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the α-carbon to the carbonyl group will appear as a triplet at approximately 2.5 ppm. The other methylene protons will form a complex multiplet, and the terminal methyl protons will be a triplet around 0.9 ppm.

-

¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 160-180 ppm. The α-carbon will appear around 34 ppm, and the other aliphatic carbons will have shifts in the range of 22-32 ppm, with the terminal methyl carbon around 14 ppm.

-

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A prominent fragment will be the acylium ion (C₂₂H₄₃O⁺) resulting from the cleavage of the anhydride bond.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical reaction pathways and a generalized experimental workflow for the synthesis of this compound.

Caption: Reaction pathway using acetic anhydride.

Caption: Reaction pathway using DCC as a coupling agent.

Caption: Generalized experimental workflow.

References

behenic anhydride CAS number and molecular weight

An In-depth Technical Guide to Behenic Anhydride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a long-chain fatty acid anhydride, with a focus on its chemical properties, synthesis, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Properties of this compound

This compound, also known as docosanoic anhydride, is the symmetrical anhydride of behenic acid, a C22 saturated fatty acid. Its long alkyl chains impart significant hydrophobicity, making it a subject of interest for various specialized applications.

CAS Number: 55726-23-3[1]

Molecular Formula: C₄₄H₈₆O₃[1]

Molecular Weight: 663.15 g/mol [2][3]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55726-23-3 | [1] |

| Molecular Formula | C₄₄H₈₆O₃ | [1] |

| Molecular Weight | 663.15 g/mol | [2][3] |

| IUPAC Name | Docosanoyl docosanoate | [2] |

| Melting Point | 84 °C | [2][3] |

| Boiling Point | 598.1 °C at 760 mmHg | [2] |

| Flash Point | 264 °C | [2] |

| Density | 0.877 g/cm³ | [2] |

| Appearance | White to off-white solid |

Synthesis and Reactivity

This compound is typically synthesized from its corresponding carboxylic acid, behenic acid. The general reactivity of acid anhydrides involves nucleophilic acyl substitution, where the carboxylate ion acts as a leaving group. This reactivity allows for the formation of esters, amides, and other acyl compounds.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a patented method for the synthesis of fatty acid anhydrides.[4]

Materials:

-

Behenic acid (e.g., Unichema 2989, 93.6% purity)[4]

-

Acetic anhydride (e.g., Sigma A-6404)[4]

-

Nitrogen gas

-

5L, 4-necked round bottom flask equipped with mechanical stirrer, N₂ inlet, and distillation apparatus[4]

Procedure:

-

Reaction Setup: Charge the 5L flask with behenic acid.

-

Melting: Heat the vessel to 90 °C with agitation and nitrogen sparging until the behenic acid is completely melted.[4]

-

Dehydration Reaction: Add an equimolar quantity of acetic anhydride to the molten behenic acid. The total weight of the reaction mixture can be around 3653 grams.[4]

-

Reaction Conditions: Maintain the reaction at atmospheric pressure and 75 °C for approximately 22 minutes.[4]

-

Acetic Acid Removal: Gradually apply a vacuum of 14 in Hg over 30 minutes while maintaining the temperature between 77-90 °C to distill off the acetic acid byproduct. Continue the distillation for an additional 60 minutes.[4]

-

Purification (Short Path Evaporation):

-

Load the crude reaction mixture into a short path evaporator.

-

Operate the evaporator at a jacket temperature of 210-220 °C and a pressure of approximately 29 microns.[4]

-

Set the internal condenser temperature to 90 °C.[4]

-

A distillate cut of 10-16% is made to remove impurities.[4]

-

The residue collected is the purified this compound, with a purity of approximately 99%.[4]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The long, saturated alkyl chains of this compound make it a valuable component in the design of hydrophobic drug delivery systems. While direct applications are often proprietary, the principles of using fatty acid anhydrides are well-established.

Polyanhydride-Based Drug Delivery

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which can lead to zero-order drug release kinetics.[5] These polymers are synthesized from dicarboxylic acids, and the incorporation of fatty acid-based monomers can modulate the hydrophobicity and degradation rate of the resulting polymer. This compound can be a precursor for creating such hydrophobic segments in polyanhydrides, potentially slowing down the polymer degradation and drug release for long-term delivery applications.

Lipid Nanoparticles (LNPs)

Lipid nanoparticles are at the forefront of modern drug delivery, particularly for nucleic acids like mRNA.[6][7] LNPs are typically composed of four main lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEG-lipid.[6] While this compound itself is not a standard component, its precursor, behenic acid, and other long-chain fatty acids are integral to the synthesis of the custom lipids that form these nanoparticles. The hydrophobic tails of these lipids are crucial for the self-assembly of the LNP and the encapsulation of therapeutic payloads. The high stability and biocompatibility of saturated fatty acids like behenic acid make them attractive for designing novel lipids for LNP formulations.

Anhydride Prodrugs

Anhydrides can be used to form prodrugs of therapeutics containing carboxylic acid or hydroxyl groups.[8] The formation of a mixed anhydride with a drug can temporarily mask a polar functional group, increasing its hydrophobicity and ability to cross cell membranes.[8] Once inside the body, the anhydride bond is hydrolyzed, releasing the active drug. The long behenyl chain would significantly increase the lipophilicity of a drug, potentially altering its pharmacokinetic profile and extending its duration of action.[8]

Conceptual Workflow for Anhydride-Based Drug Delivery Systems

Caption: Conceptual pathways for utilizing this compound in drug delivery.

Analytical Methods

The analysis of this compound can be challenging due to its reactivity, particularly its susceptibility to hydrolysis.

Gas Chromatography (GC)

For purity analysis and quantification of related substances, gas chromatography is a suitable method. A typical protocol involves derivatization to convert the anhydride and any free acid into more volatile esters.

Experimental Protocol: GC Analysis

This is a general procedure and may require optimization for specific instruments and samples.

-

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in a suitable solvent like chloroform.[4]

-

Transfer an aliquot to a vial and add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[4]

-

Heat the vial (e.g., 100 °C for 5 minutes) to complete the derivatization.[4]

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1, 2m x 0.25mm ID, 0.25µm film).[4]

-

Injector: Split injection at a high temperature.

-

Oven Program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 350 °C) to elute the long-chain derivatives.[4]

-

Detector: Flame Ionization Detector (FID).

-

-

Quantification: Purity is determined by the area percentage of the derivatized this compound peak relative to other components in the chromatogram.

Conclusion

This compound is a specialty chemical with significant potential in the fields of materials science and drug delivery. Its highly hydrophobic nature, derived from the long C22 alkyl chains, makes it an attractive building block for creating biodegradable polymers, lipophilic prodrugs, and advanced lipid-based nanoparticle systems. While its reactivity requires careful handling and specialized analytical techniques, its utility in modifying the physicochemical properties of drug carriers offers valuable opportunities for developing novel therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 55726-23-3 [amp.chemicalbook.com]

- 4. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]

- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Behenic Anhydride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of behenic anhydride (docosanoic anhydride). Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on its expected solubility behavior based on its chemical properties and provides a detailed experimental protocol for its determination.

Introduction to this compound

This compound, the anhydride derivative of behenic acid, is a long-chain saturated fatty acid derivative. Its chemical structure, characterized by two long docosanoyl chains linked by an anhydride functional group, dictates its physical and chemical properties, including its solubility.

Chemical Structure:

-

IUPAC Name: docosanoyl docosanoate

Expected Solubility Profile

The long, nonpolar alkyl chains of this compound are the dominant feature of the molecule, rendering it highly lipophilic and generally insoluble in polar solvents like water.[2] Its solubility is expected to be greater in nonpolar and moderately polar organic solvents that can effectively solvate the long hydrocarbon chains.

Based on the principle of "like dissolves like," the following trends in solubility can be anticipated:

-

High Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene, and in chlorinated solvents like chloroform and dichloromethane.

-

Moderate to Good Solubility: In moderately polar aprotic solvents such as tetrahydrofuran (THF) and diethyl ether.

-

Low to Negligible Solubility: In polar protic solvents like ethanol and methanol, and especially in water.

It is important to note that temperature will significantly influence the solubility of this compound. As with most solid solutes, its solubility in organic solvents is expected to increase with rising temperature.

Experimental Determination of Solubility

The absence of readily available solubility data necessitates experimental determination. The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.

Experimental Protocol: Gravimetric Determination of this compound Solubility

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter (also pre-heated to the experimental temperature) into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. Gentle heating under a vacuum or a stream of inert gas can facilitate this process.

-

Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry this compound residue. Repeat the drying and weighing cycles until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g solvent) or grams of solute per 100 mL of solvent ( g/100 mL solvent).

-

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility ( g/100 mL solvent) |

| [Solvent 1] | [Temp 1] | [Value] | [Value] |

| [Solvent 1] | [Temp 2] | [Value] | [Value] |

| [Solvent 2] | [Temp 1] | [Value] | [Value] |

| [Solvent 2] | [Temp 2] | [Value] | [Value] |

Visualizing the Experimental Workflow

The logical flow of the gravimetric solubility determination method can be visualized as follows:

Caption: Gravimetric method workflow for solubility determination.

Conclusion

References

A Technical Guide to the Physical State and Appearance of Pure Behenic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of pure behenic anhydride. The information is tailored for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. This guide includes a summary of its physical characteristics, detailed experimental protocols for property determination, and a visual representation of a common synthesis workflow.

Physical and Chemical Properties of this compound

Pure this compound, also known as docosanoic anhydride, is the symmetrical anhydride of behenic acid. At ambient temperature, it exists as a white to nearly white crystalline solid or powder.[1][2] Its solid-state is a key characteristic, rendering it useful in various pharmaceutical formulations, particularly in the creation of solid lipid nanoparticles and as a matrix for controlled drug release.

The compound is characterized by its high melting point and thermal stability, which are advantageous in manufacturing processes that involve heating.[3][4] this compound is practically insoluble in water but shows solubility in nonpolar organic solvents.[4]

Summary of Quantitative Data

The following table summarizes the key quantitative physical and chemical data for pure this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C44H86O3 | [5][6] |

| Molecular Weight | 663.15 g/mol | [3][6] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 84 °C | [3][4][6] |

| Boiling Point | 598.1 °C (Predicted) | [3][6] |

| Density | 0.877 g/cm³ (Predicted) | [3][4] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary melting point method with a calibrated digital melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[7][8] The tube is then tapped gently to ensure the sample is compact.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate to approximately 10-15 °C below the expected melting point of 84 °C.

-

Data Collection: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is the completion of melting. A pure compound should exhibit a sharp melting range of 0.5-1 °C.

Determination of Physical Appearance

The physical appearance of this compound is determined through visual inspection under controlled lighting conditions.

Protocol:

-

A small sample of this compound is placed on a clean, white surface.

-

The sample is observed under both natural and artificial light to determine its color and form (e.g., crystalline, powder).

-

A magnifying glass or a low-power microscope can be used for a more detailed examination of the crystal structure.

Synthesis of this compound: A Representative Workflow

While this compound is not directly implicated in cellular signaling pathways, its synthesis is a critical workflow for its application in research and drug development. One common method for the synthesis of fatty acid anhydrides is through the dehydration of the corresponding carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).[9][10]

The following diagram illustrates the logical workflow for the synthesis of this compound from behenic acid.

This guide provides essential technical information on the physical state and appearance of pure this compound, equipping researchers and drug development professionals with the necessary knowledge for its effective utilization. The provided experimental protocols and synthesis workflow offer a practical framework for laboratory applications.

References

- 1. Hydroxy fatty acid based polyanhydride as drug delivery system: synthesis, characterization, in vitro degradation, drug release, and biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 55726-23-3 [amp.chemicalbook.com]

- 4. Cas 55726-23-3,this compound | lookchem [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 55726-23-3 [amp.chemicalbook.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of fatty acid anhydrides by reaction with dicyclohexylcarbodiimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of Behenic Anhydride: A Technical Guide

Introduction: Behenic anhydride, the anhydride derivative of behenic acid (a saturated fatty acid with 22 carbon atoms), is a key intermediate in various industrial applications, including the synthesis of surfactants, lubricants, and as a component in personal care products. Its long aliphatic chains and anhydride functional group impart unique chemical properties that are of interest to researchers in materials science and drug development. A thorough understanding of its molecular structure is paramount for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on characteristic values for long-chain aliphatic anhydrides.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the most prominent features are the two carbonyl (C=O) stretching vibrations characteristic of an anhydride.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2915 | Strong | Asymmetric C-H stretch (CH₂) |

| ~2850 | Strong | Symmetric C-H stretch (CH₂) |

| ~1815 | Strong | Symmetric C=O stretch |

| ~1750 | Strong | Asymmetric C=O stretch |

| ~1470 | Medium | C-H bend (scissoring) (CH₂) |

| ~1045 | Medium | C-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, dominated by the signals from the long methylene chains.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.45 | Triplet | 4H | α-CH₂ (protons adjacent to the carbonyl group) |

| ~1.65 | Quintet | 4H | β-CH₂ |

| ~1.25 | Multiplet | 72H | -(CH₂)₁₈- (methylene chain) |

| ~0.88 | Triplet | 6H | -CH₃ (terminal methyl group) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (carbonyl carbon) |

| ~34 | α-CH₂ |

| ~29.7 | -(CH₂)₁₈- (bulk methylene chain) |

| ~29.4 | Methylene carbons near the ends of the chain |

| ~24.8 | β-CH₂ |

| ~22.7 | Methylene carbon adjacent to the terminal methyl group |

| ~14.1 | -CH₃ (terminal methyl carbon) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For this compound, electron impact (EI) ionization is expected to produce a molecular ion peak followed by characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 662.6 | [M]⁺ (Molecular Ion) |

| 339.3 | [CH₃(CH₂)₂₀CO]⁺ (Acylium ion from α-cleavage) |

| 323.3 | [M - CH₃(CH₂)₂₀COOH]⁺ |

| 295.3 | [CH₃(CH₂)₁₈CO]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy)

-

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: The spectrum is acquired using an FTIR spectrometer. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to ensure a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1][2][3][4] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). The sample is thoroughly mixed to ensure homogeneity.

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Mass Spectrometry (MS) Protocol (Electron Impact Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the analyte from any impurities.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Thermal Properties of Behenic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal properties of behenic anhydride (also known as docosanoic anhydride), a long-chain fatty acid anhydride. The information presented herein is crucial for researchers and professionals involved in drug development, materials science, and formulation, where understanding the thermal behavior of excipients is paramount for ensuring product stability, efficacy, and quality. This document details the thermal characteristics of this compound as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering a summary of its key thermal transitions and decomposition profile.

Core Thermal Properties

This compound is a saturated fatty acid anhydride. Its thermal properties are critical for applications in pharmaceuticals as an excipient in formulations such as tablets, capsules, and controlled-release systems. It can also be utilized in cosmetics, lubricants, and as a chemical intermediate. The melting point and thermal stability are key parameters that influence its processing and performance in various applications.

Table 1: DSC Thermal Properties of this compound

| Thermal Property | Value | Reference |

| Melting Point (T_m) | 84 °C | [1][2] |

| Enthalpy of Fusion (ΔH_f) | Data not available in the searched literature |

Table 2: TGA Thermal Properties of this compound

| Thermal Property | Value | Reference |

| Onset Decomposition Temperature (T_onset) | Data not available in the searched literature | |

| Temperature of Maximum Decomposition Rate (T_max) | Data not available in the searched literature | |

| Mass Loss at Specific Temperatures | Data not available in the searched literature |

Note: While a melting point for this compound is consistently reported, specific experimental data for enthalpy of fusion and a detailed TGA profile were not available in the public domain literature reviewed for this guide. The experimental protocols provided below are based on standard methods for analogous long-chain fatty acid derivatives.

Experimental Protocols

The following sections detail the standard methodologies for conducting DSC and TGA analyses on solid organic compounds like this compound. These protocols are designed to yield accurate and reproducible data on the thermal properties of the material.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is widely used to determine the melting point and enthalpy of fusion of crystalline materials.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: A calibrated Differential Scanning Calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere.

-

Temperature Program:

-

The sample is first equilibrated at a temperature below its expected melting point (e.g., 25 °C).

-

The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 120 °C).

-

The sample is held at this temperature for a few minutes to ensure complete melting.

-

A cooling cycle is then performed at a controlled rate (e.g., 10 °C/min) back to the initial temperature.

-

A second heating cycle is often performed to analyze the thermal history of the sample.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (T_m), and the area under the melting endotherm, which is used to calculate the enthalpy of fusion (ΔH_f).

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the thermal stability and decomposition profile of materials.

Methodology:

-

Sample Preparation: A slightly larger sample of this compound (typically 5-10 mg) is weighed into a ceramic or platinum TGA pan.

-

Instrument Setup: A calibrated Thermogravimetric Analyzer is used. The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

The sample is equilibrated at an initial temperature (e.g., 30 °C).

-

The temperature is then increased at a constant heating rate (e.g., 10 °C/min or 20 °C/min) over a wide temperature range (e.g., up to 600 °C) to ensure complete decomposition.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

-

The onset temperature of decomposition (T_onset), where significant mass loss begins.

-

The temperature of maximum decomposition rate (T_max) from the peak of the DTG curve.

-

The percentage of mass loss at different temperature intervals.

-

The final residual mass at the end of the experiment.

-

Experimental Workflow and Data Relationships

The following diagram illustrates the logical workflow for the thermal analysis of this compound using DSC and TGA, and the relationship between the experimental outputs and the key thermal properties.

Conclusion

This technical guide has outlined the key thermal properties of this compound relevant to its application in research, drug development, and other scientific fields. While the melting point is well-established, a comprehensive understanding of its enthalpy of fusion and detailed decomposition behavior through experimental DSC and TGA is essential for its effective and safe utilization. The provided experimental protocols serve as a standardized approach for obtaining this critical data. Further research to populate the missing quantitative values in the data tables is highly encouraged to build a more complete thermal profile of this important long-chain fatty acid anhydride.

References

An In-depth Technical Guide to the Reactivity of the Anhydride Bond

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the chemical principles governing the reactivity of the anhydride bond. It is intended to serve as a detailed resource for professionals in research, science, and drug development who work with or encounter this important functional group.

Core Principles of Anhydride Reactivity

The reactivity of a carboxylic acid anhydride is fundamentally centered on the two electrophilic carbonyl carbons and the stability of the carboxylate leaving group. Anhydrides are more reactive than esters but less reactive than acyl chlorides.[1] This reactivity is a consequence of the electronic structure of the anhydride functional group.

The primary reaction mechanism for anhydrides is nucleophilic acyl substitution .[1][2] This process is initiated by the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate.[1][2][3] This intermediate subsequently collapses, expelling a carboxylate anion—a relatively stable leaving group due to resonance stabilization—and forming a new carbonyl compound.[1][2][4]

The general order of reactivity for carboxylic acid derivatives is: Acyl chlorides > Acid anhydrides > Esters > Amides [1]

Factors Influencing Anhydride Reactivity

Several key factors modulate the reactivity of the anhydride bond:

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbons increase their electrophilicity, making the anhydride more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

-

Steric Hindrance: Bulky substituents near the carbonyl centers can impede the approach of a nucleophile, thereby slowing down the reaction rate.

-

Ring Strain (in cyclic anhydrides): Cyclic anhydrides, particularly those with five- or six-membered rings like succinic or phthalic anhydride, can exhibit altered reactivity due to ring strain. This strain can be released upon ring-opening, which can influence reaction kinetics.[5]

Key Reactions of Anhydrides

Anhydrides participate in a variety of nucleophilic acyl substitution reactions with a range of nucleophiles:

-

Hydrolysis: Anhydrides react readily with water to produce two equivalents of the corresponding carboxylic acid.[2][6] This reaction is often undesirable in a laboratory setting, necessitating measures to keep the system anhydrous.[6]

-

Alcoholysis: The reaction with alcohols yields an ester and a carboxylic acid.[2][7][8]

-

Aminolysis: Anhydrides react with ammonia, primary amines, or secondary amines to form an amide and a carboxylate salt.[2][6] Typically, two equivalents of the amine are required, as one equivalent acts as a base to neutralize the carboxylic acid byproduct.[2]

-

Friedel-Crafts Acylation: Anhydrides can be used to acylate aromatic rings in the presence of a Lewis acid catalyst, forming an aryl ketone.[9]

The reactivity of anhydrides can be enhanced by using catalysts such as pyridine or 4-dimethylaminopyridine (DMAP).[9][10] DMAP is particularly effective as it first reacts with the anhydride to form a more reactive N-acylpyridinium intermediate.[9][10]

Quantitative Analysis of Anhydride Hydrolysis

The hydrolysis of anhydrides has been extensively studied to quantify their reactivity. The rate of this reaction is influenced by factors such as temperature, solvent, and pH.

| Anhydride | Solvent System | Temperature (°C) | Observed Rate Constant (k) | Reference |

| Acetic Anhydride | Water | 25 | Pseudo-first-order kinetics observed | [11][12] |

| Acetic Anhydride | Deuterium Oxide (D₂O) | 25 | Rate reduced by a factor of 2.9 compared to H₂O | [13] |

| Phthalic Anhydride | Aqueous Buffer (pH 7.24) | 25 | Rate constants determined in the presence of various bases | [14] |

Table 1: Summary of Kinetic Data for Anhydride Hydrolysis. Note that specific rate constants can vary significantly based on precise experimental conditions.

Experimental Protocols

Determination of Anhydride Hydrolysis Rate by In-situ FTIR Spectroscopy

This method allows for real-time monitoring of the concentration of both the anhydride reactant and the carboxylic acid product without disturbing the reaction mixture.[11]

Methodology:

-

Calibration: Prepare a series of standard solutions of the anhydride and the corresponding carboxylic acid in the chosen solvent at known concentrations. Acquire the FTIR spectrum for each standard and construct calibration curves by plotting absorbance at characteristic peaks versus concentration.

-

Reaction Setup: Place a known volume of the solvent (e.g., water) in a temperature-controlled batch reactor equipped with an in-situ FTIR probe.

-

Initiation: Once the solvent has reached thermal equilibrium, inject a known amount of the anhydride to initiate the hydrolysis reaction.

-

Data Acquisition: Begin collecting FTIR spectra at regular time intervals. The concentration of the anhydride and carboxylic acid at each time point can be determined from the previously generated calibration curves.[11]

-

Kinetic Analysis: Analyze the concentration versus time data to determine the reaction order and the rate constant. For hydrolysis with a large excess of water, the reaction typically follows pseudo-first-order kinetics.[11][12]

Synthesis of an Ester from an Anhydride (Acetylation of an Alcohol)

This protocol describes a general procedure for the synthesis of an ester via the reaction of an alcohol with an acid anhydride.

Methodology:

-

Reactant Mixture: In a round-bottom flask, combine the alcohol with a slight molar excess of the acid anhydride (e.g., acetic anhydride).

-

Catalyst Addition (Optional): A catalytic amount of a base like pyridine or an acid like sulfuric acid can be added to accelerate the reaction.

-

Reaction Conditions: The mixture is typically heated under reflux for a period determined by the reactivity of the specific alcohol. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled. Water is added to hydrolyze any remaining anhydride. The product is then typically extracted into an organic solvent.

-

Purification: The organic layer is washed with a weak base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct, followed by a water wash. The organic solvent is then dried and evaporated to yield the crude ester, which can be further purified by distillation or chromatography.

Visualization of Key Concepts

General Mechanism of Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution on an anhydride.

Experimental Workflow for Hydrolysis Kinetics

Caption: Experimental workflow for determining anhydride hydrolysis kinetics.

Structure-Reactivity Relationship

Caption: Relationship between molecular structure and anhydride reactivity.

Applications in Drug Development and Biology

The inherent reactivity of the anhydride bond makes it a valuable tool in drug development and chemical biology.

-

Prodrugs: The carboxylic acid group is common in many drug molecules but can lead to poor membrane permeability or irritation. Converting the acid to a mixed anhydride can create a prodrug that masks the acidic group.[15][16] The anhydride bond is designed to hydrolyze in a predictable manner in vivo, releasing the active drug.[15] This approach can extend the drug's duration of action and shield the body from the free carboxylic acid.[15][16]

-

Bioconjugation: The reactivity of anhydrides allows them to be used as acylating agents to modify proteins and other biomolecules, for example, by reacting with lysine residues.

-

Biodegradable Polymers: Polyanhydrides are a class of biodegradable polymers used in controlled drug delivery systems.[17][18][19] These polymers undergo surface erosion through the hydrolysis of anhydride bonds, leading to a controlled release of an encapsulated drug.[17][18][19] The rate of drug release can be tuned by altering the polymer's structure and hydrophobicity.[17][19]

Conclusion

The anhydride bond is a versatile and highly reactive functional group with predictable chemical behavior. Its reactivity is governed by the principles of nucleophilic acyl substitution and is influenced by electronic, steric, and structural factors. A thorough understanding of these principles is crucial for professionals in chemistry and drug development, enabling the rational design of synthetic routes, the development of novel prodrug strategies, and the engineering of advanced biodegradable materials.

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. quora.com [quora.com]

- 5. Synthesis of Anhydrides from Carboxylic Acids [quimicaorganica.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. journals.flvc.org [journals.flvc.org]

- 12. researchgate.net [researchgate.net]

- 13. 446. The hydrolysis of acetic anhydride. Part VI. Kinetics in deuterium oxide solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anhydride Prodrug of Ibuprofen and Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Polyanhydride Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Storage of Behenic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and storage guidelines for behenic anhydride, a long-chain fatty acid anhydride. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound for research and development purposes.

Hazard Identification and Classification

This compound is classified as a hazardous substance that requires careful handling. The primary hazards associated with this chemical are skin and eye irritation.[1][2]

-

GHS Classification:

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/ eye protection/ face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C44H86O3 | [1][4] |

| Molecular Weight | 663.15 g/mol | [5] |

| CAS Number | 55726-23-3 | [1][2] |

| Appearance | White to almost white powder or crystal | [5] |

| Melting Point | 84 °C | [6] |

| Boiling Point | 598.1 °C at 760 mmHg | [6] |

| Density | 0.877 g/cm³ | [6] |

| Flash Point | 264 °C | [6] |

| Solubility | Insoluble in water. | [7] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent skin and eye contact.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and changed immediately if contaminated, punctured, or torn.

-

Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be used in addition to goggles.

-

Skin and Body Protection: A laboratory coat must be worn. For tasks with a significant risk of dust generation or splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working in an area with poor ventilation or when dust generation is unavoidable, a government-approved respirator for dusts should be used.[3]

Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

4.1. General Precautions

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or when dust may be generated.[8]

-

Avoid the formation of dust.[3]

-

Do not breathe dust.[3]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.[2]

-

Keep containers tightly closed when not in use.

4.2. Experimental Workflow for Handling Solid this compound

The following diagram illustrates a typical workflow for safely handling solid this compound.

Caption: Workflow for Safe Handling of this compound.

4.3. Detailed Experimental Protocols

-

Weighing and Transferring:

-

Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Use a clean, dry spatula to transfer the solid from its storage container to a tared weigh boat or glassine paper.

-

Avoid jerky movements that could generate airborne dust.

-

Gently tap the spatula to dislodge any remaining solid.

-

Promptly and securely close the storage container after dispensing.

-

-

Preparation of Solutions:

-

Add the weighed this compound slowly to the solvent in a flask or beaker with stirring. This should be done in a fume hood.

-

Be aware that acid anhydrides can react with water and other nucleophilic solvents.[9] Use anhydrous solvents when the reactivity of the anhydride is a concern.

-

If heating is required to dissolve the solid, use a controlled heating source such as a heating mantle or a water bath and ensure adequate ventilation.

-

Storage Guidelines

Proper storage of this compound is critical to maintain its stability and prevent hazardous reactions.

-

General Storage:

-

Store in a cool, dry, and well-ventilated area away from direct sunlight.

-

Keep containers tightly closed to prevent contamination and reaction with atmospheric moisture.[3]

-

-

Moisture Sensitivity:

-

This compound is moisture-sensitive.[3] Store in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to behenic acid.

-

-

Incompatible Materials:

-

Store away from strong oxidizing agents, strong acids, and strong bases.

-

Acid anhydrides can react exothermically with water, alcohols, and amines.[9]

-

The following diagram illustrates the key considerations for the safe storage of this compound.

Caption: Safe Storage Guidelines for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep up the spilled solid, avoiding the generation of dust.

-

Place the spilled material into a designated, labeled waste container.

-

Clean the spill area with a wet cloth or paper towels to remove any remaining dust, and then wash the area.

-

Dispose of all cleanup materials as hazardous waste.

-

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or with regular trash.

This technical guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on these procedures and have access to the appropriate safety equipment. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information.

References

- 1. This compound | C44H86O3 | CID 566696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. scbt.com [scbt.com]

- 5. This compound | 55726-23-3 [amp.chemicalbook.com]

- 6. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 7. agilent.com [agilent.com]

- 8. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Hydrolysis Kinetics of Behenic Anhydride in Aqueous Media: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Behenic anhydride, the symmetrical anhydride of behenic acid (a C22 saturated fatty acid), is a lipophilic molecule with potential applications in drug delivery systems, specialty chemical synthesis, and materials science. Its reactivity, particularly its hydrolysis in aqueous environments, is a critical parameter influencing its stability, formulation development, and in vivo performance. This technical guide provides a comprehensive overview of the hydrolysis kinetics of this compound. Due to the limited availability of specific kinetic data for this compound, this guide will also draw upon established principles from the hydrolysis of other long-chain fatty acid anhydrides and more extensively studied anhydrides to provide a thorough understanding of the subject.

Mechanism of Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, where a water molecule attacks one of the electrophilic carbonyl carbons of the anhydride. This reaction results in the formation of two molecules of behenic acid. The reaction can be influenced by pH and the presence of catalysts.

The general mechanism involves the attack of a water molecule on a carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the anhydride bond and forming two molecules of the carboxylic acid.

Factors Influencing Hydrolysis Kinetics

Several factors can influence the rate of hydrolysis of this compound in aqueous media:

-

pH: The hydrolysis of anhydrides can be catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster reaction rate.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between temperature and the rate constant can be described by the Arrhenius equation, allowing for the determination of the activation energy of the reaction.

-

Solvent Composition: Due to the lipophilic nature of this compound, its solubility in purely aqueous media is very low. The use of co-solvents, such as dioxane or acetonitrile, is often necessary to achieve sufficient concentrations for kinetic studies. The polarity and composition of the solvent can significantly affect the hydrolysis rate.

-

Chain Length and Autocatalysis: Research on the hydrolysis of fatty acid anhydrides has shown a chain-length-dependent effect.[1] For long-chain fatty acid anhydrides, the hydrolysis can be autocatalytic, where the fatty acid product forms aggregates (like vesicles or micelles) that can incorporate unreacted anhydride, influencing the overall reaction rate.[1] This phenomenon is particularly relevant for this compound due to its long C22 alkyl chain.

Quantitative Kinetic Data

Specific quantitative kinetic data for the hydrolysis of this compound is scarce in publicly available literature. However, data from other anhydrides can provide a useful comparative context. The following table summarizes kinetic data for the hydrolysis of acetic anhydride and phthalic anhydride under various conditions.

| Anhydride | Conditions | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |

| Acetic Anhydride | 15°C, excess water | 0.0631 min⁻¹ | Not Reported | 53.4 kJ/mol | [2] |

| Acetic Anhydride | 20°C, excess water | 0.0924 min⁻¹ | Not Reported | 53.4 kJ/mol | [2] |

| Acetic Anhydride | 25°C, excess water | 0.169 min⁻¹ | Not Reported | 53.4 kJ/mol | [2] |

| Acetic Anhydride | 35°C, excess water | 0.2752 min⁻¹ | Not Reported | 53.4 kJ/mol | [2] |

| Phthalic Anhydride | 25°C, pH 7.8 | 1.59 x 10⁻² s⁻¹ | Not Reported | Not Reported | [3] |

It is anticipated that the hydrolysis of this compound would be significantly slower than that of acetic anhydride due to steric hindrance from the long alkyl chains and its low solubility in water.

Experimental Protocols

Several analytical techniques can be employed to monitor the hydrolysis of this compound. The choice of method depends on the specific experimental conditions and the required sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This in-situ method allows for real-time monitoring of the disappearance of the anhydride and the appearance of the carboxylic acid.

Methodology:

-

Calibration:

-

Prepare standard solutions of this compound and behenic acid in a suitable solvent mixture (e.g., dioxane-water).

-

Record the FT-IR spectra to identify characteristic absorption bands. Anhydrides typically show two C=O stretching bands around 1815 cm⁻¹ and 1750 cm⁻¹, while the carboxylic acid shows a C=O stretch around 1700 cm⁻¹.

-

Create calibration curves of absorbance versus concentration for both the anhydride and the acid.[2]

-

-

Reaction Setup:

-

In a thermostated reaction vessel equipped with an in-situ FT-IR probe, dissolve a known concentration of this compound in the chosen solvent system.

-

-

Data Acquisition:

-

Initiate the hydrolysis by adding a known volume of water.

-

Immediately begin acquiring FT-IR spectra at regular time intervals.[2]

-

-

Data Analysis:

-

Use the calibration curves to determine the concentrations of this compound and behenic acid at each time point.

-

Plot the concentration of this compound versus time to determine the reaction order and the rate constant.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the anhydride and its hydrolysis product.

Methodology:

-

Chromatographic Conditions:

-

Use a reversed-phase column (e.g., C18).

-

The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and water, often with a small amount of acid (e.g., phosphoric acid) to suppress the ionization of the carboxylic acid.[4]

-

-

Sample Preparation:

-

At various time points during the hydrolysis reaction, withdraw an aliquot of the reaction mixture.

-